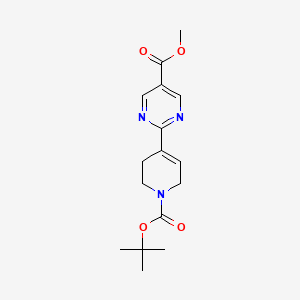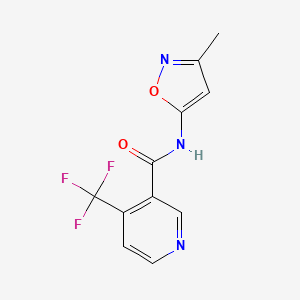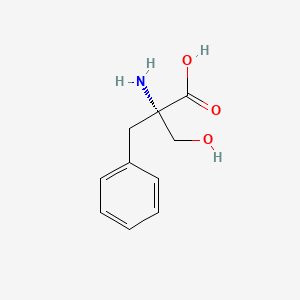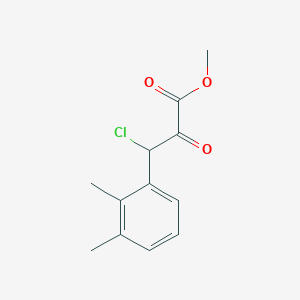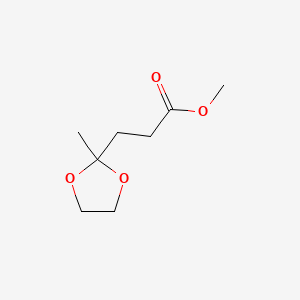
Rivaroxaban Diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rivaroxaban Diamide: is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.1944 g/mol . This compound is also known by other names such as methyl levulinate ethylene ketal and methyl 4-oxopentanoate ethyleneketal . It is a derivative of dioxolane and is characterized by the presence of a dioxolane ring fused with a propanoic acid ester group.
准备方法
Synthetic Routes and Reaction Conditions: Rivaroxaban Diamide can be synthesized through the reaction of methyl levulinate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and reaction parameters are crucial for efficient production.
化学反应分析
Types of Reactions: Rivaroxaban Diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Rivaroxaban Diamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities.
Medicine: The compound and its derivatives may have potential applications in medicinal chemistry. They can be explored for their pharmacological properties and used in drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of Rivaroxaban Diamide involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The dioxolane ring can participate in ring-opening reactions, leading to the formation of new compounds. These reactions can modulate biological pathways and exhibit specific effects depending on the target molecules .
相似化合物的比较
1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
2,4-Dimethyl-1,3-dioxolane-2-propionic acid ethyl ester: Another dioxolane derivative with different substituents.
Uniqueness: Rivaroxaban Diamide is unique due to its specific ester group and the presence of the dioxolane ring
属性
CAS 编号 |
35351-33-8 |
|---|---|
分子式 |
C8H14O4 |
分子量 |
174.19 g/mol |
IUPAC 名称 |
methyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C8H14O4/c1-8(11-5-6-12-8)4-3-7(9)10-2/h3-6H2,1-2H3 |
InChI 键 |
XUKFOSIFGGLZJW-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCO1)CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


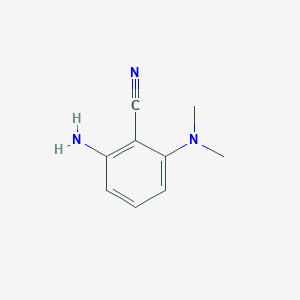
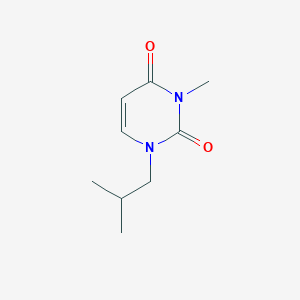
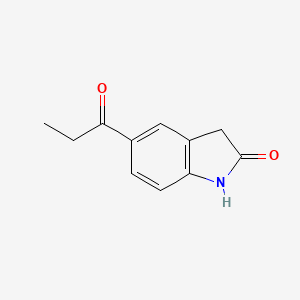
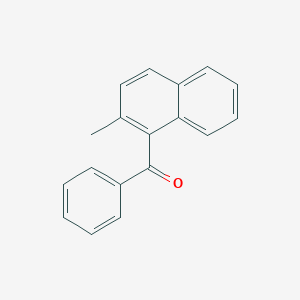
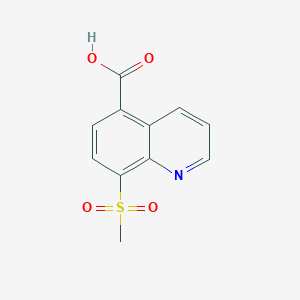
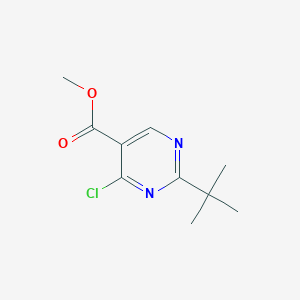
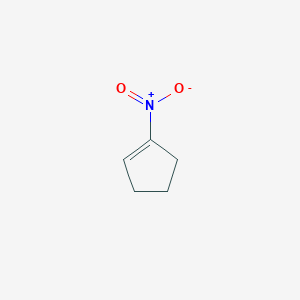
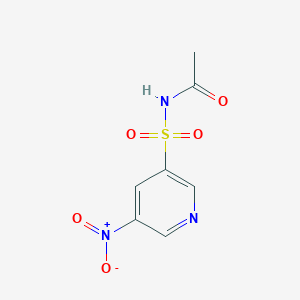
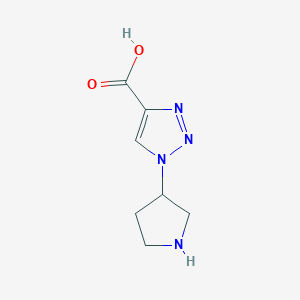
![2-[(Butan-2-yl)oxy]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B8670398.png)
